(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-19-6-4-5-17(11-19)25-22-12-16(7-8-23(22)27-32-25)24(28)9-10-26-18-13-20(30-2)15-21(14-18)31-3/h4-15,26H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMKUWNWHRAHJS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CNC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. Its IUPAC name reflects its complex arrangement of aromatic rings and methoxy substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₆ |
| Molecular Weight | 359.4 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of methoxy groups may enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity.
- Antioxidant Properties : Similar compounds have shown antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.
- Modulation of Signaling Pathways : The structure suggests potential interactions with signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of benzisoxazole demonstrated cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC₅₀ Values : The IC₅₀ values ranged from 10 to 30 µM, indicating moderate potency.
Antimicrobial Activity
Another area of interest is the antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be 50 µg/mL against S. aureus.
Case Studies
-
Case Study 1: Anticancer Effects
- Objective : To evaluate the cytotoxicity of the compound against breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial properties against common pathogens.
- Methodology : Disk diffusion method was employed to determine the effectiveness against E. coli and S. aureus.
- Results : Zones of inhibition were measured, showing effective antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Activity Against Enzymatic Targets
Table 1: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones
Key Observations :
- Electronegativity vs. Potency : The target compound’s methoxy groups (electron-donating) may reduce inhibitory activity compared to halogenated analogs (e.g., 2j with Br/F substitutions, IC₅₀ = 4.70 μM). Methoxy groups decrease electrophilicity of the α,β-unsaturated ketone, weakening Michael acceptor properties critical for enzyme inhibition .
- Benzisoxazole vs.
Structural Analogues with Benzisoxazole Moieties
Key Observations :
Antimicrobial and Antifungal Activity
Table 3: Antimicrobial Activity of Halogenated Chalcones
Key Observations :
- Halogenation vs. Methoxy Groups : Halogenated derivatives (e.g., 3n with Br/Cl) exhibit superior antifungal activity compared to methoxy-rich compounds. The target compound’s lack of halogens may limit its antimicrobial utility but reduce toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
